Ethyl 4-[[2-[1-(3-acetylphenyl)tetrazol-5-yl]sulfanylacetyl]amino]benzoate
Overview
Description
Ethyl 4-[[2-[1-(3-acetylphenyl)tetrazol-5-yl]sulfanylacetyl]amino]benzoate is a complex organic compound that features a tetrazole ring, a sulfanylacetyl group, and an ethyl ester
Preparation Methods
The synthesis of Ethyl 4-[[2-[1-(3-acetylphenyl)tetrazol-5-yl]sulfanylacetyl]amino]benzoate typically involves multiple steps, starting with the formation of the tetrazole ring. One common method for synthesizing tetrazole derivatives is the click chemistry approach, which involves the reaction of azides with alkynes under copper-catalyzed conditions. The subsequent steps involve the introduction of the sulfanylacetyl group and the ethyl ester, often through nucleophilic substitution and esterification reactions. Industrial production methods would likely optimize these steps for higher yields and cost-effectiveness.
Chemical Reactions Analysis
Ethyl 4-[[2-[1-(3-acetylphenyl)tetrazol-5-yl]sulfanylacetyl]amino]benzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The ethyl ester can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Cycloaddition: The tetrazole ring can participate in cycloaddition reactions with various dienophiles.
Scientific Research Applications
Ethyl 4-[[2-[1-(3-acetylphenyl)tetrazol-5-yl]sulfanylacetyl]amino]benzoate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The tetrazole ring is known for its bioisosteric properties, making this compound useful in drug design.
Industry: It can be used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-[[2-[1-(3-acetylphenyl)tetrazol-5-yl]sulfanylacetyl]amino]benzoate involves its interaction with biological targets through the tetrazole ring. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This interaction can inhibit or activate specific biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Ethyl 4-[[2-[1-(3-acetylphenyl)tetrazol-5-yl]sulfanylacetyl]amino]benzoate can be compared to other tetrazole-containing compounds, such as:
5-Phenyltetrazole: Known for its high acidity and stability.
1H-Tetrazole: Commonly used in DNA synthesis due to its acidic nature.
Triazole derivatives: These compounds also exhibit significant biological activities, including antifungal and antibacterial properties.
The uniqueness of this compound lies in its combination of functional groups, which confer a distinct set of chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-[[2-[1-(3-acetylphenyl)tetrazol-5-yl]sulfanylacetyl]amino]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O4S/c1-3-29-19(28)14-7-9-16(10-8-14)21-18(27)12-30-20-22-23-24-25(20)17-6-4-5-15(11-17)13(2)26/h4-11H,3,12H2,1-2H3,(H,21,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVNRYCJRPIOTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=NN2C3=CC=CC(=C3)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.